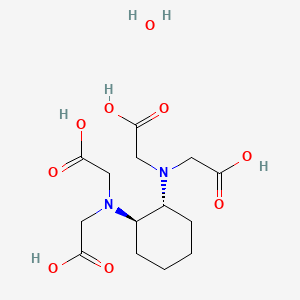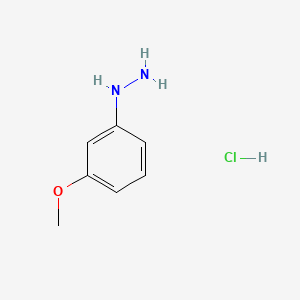
Allenyltributyltin(IV)
Vue d'ensemble
Description
Allenyltributyltin(IV) is a chemical compound characterized by the presence of an allenyl group attached to a tin (IV) atom, which is in turn bonded to three butyl groups. Its molecular formula is C15H32Sn and it has a molecular weight of 329.11 g/mol . This compound is primarily used in organic synthesis, particularly in the stereoselective introduction of propargyl groups into various substrates.
Applications De Recherche Scientifique
Allenyltributyltin(IV) has several scientific research applications, particularly in organic synthesis. It is used in the stereoselective introduction of propargyl groups into various substrates, which is crucial in the synthesis of complex molecules. This compound is also employed in reactions involving glycals, which are carbohydrate derivatives that have been dehydrated to contain a double bond between two carbon atoms. Additionally, Allenyltributyltin(IV) has been used in palladium-catalyzed dearomatization reactions for the synthesis of propargylic and allenic carbocycles.
Safety and Hazards
Mécanisme D'action
Target of Action
Allenyltributyltin(IV) is a chemical compound used in proteomics research
Mode of Action
It is known to facilitate the addition of an unsubstituted propargyl group to glycals through a ferrier type reaction. This reaction is a nucleophilic substitution reaction involving alcohols and unsaturated compounds.
Analyse Biochimique
Biochemical Properties
Allenyltributyltin(IV) plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of Allenyltributyltin(IV) is with chiral Lewis acids, which catalyze the allylation of aldehydes, leading to the formation of homoallylic alcohols . Additionally, Allenyltributyltin(IV) undergoes coupling reactions with iodoquinones and allyl acetates, facilitated by tetrakis(triphenylphosphine)palladium(0) catalysts . These interactions highlight the compound’s versatility in biochemical processes.
Cellular Effects
Allenyltributyltin(IV) exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the polarization of axon terminals in cortical pyramidal neurons, making them more susceptible to polarization than somas . This modulation of synaptic efficacy can impact neuronal excitability and overall cellular function. Furthermore, Allenyltributyltin(IV) has been associated with changes in gene expression, particularly in pathways related to cellular stress responses and metabolic regulation.
Molecular Mechanism
The molecular mechanism of action of Allenyltributyltin(IV) involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Allenyltributyltin(IV) can act as an allylation reagent for aldehydes, catalyzed by chiral Lewis acids and ytterbium(III) trifluoromethanesulfonate . This reaction leads to the formation of homoallylic alcohols, which are important intermediates in various biochemical pathways. Additionally, the compound’s interaction with tetrakis(triphenylphosphine)palladium(0) catalysts facilitates coupling reactions with iodoquinones and allyl acetates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Allenyltributyltin(IV) can change over time due to its stability, degradation, and long-term impact on cellular function. The compound’s stability is influenced by factors such as temperature, pH, and exposure to light. Over time, Allenyltributyltin(IV) may undergo degradation, leading to the formation of by-products that can affect its biochemical activity. Long-term studies have shown that prolonged exposure to Allenyltributyltin(IV) can result in changes in cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of Allenyltributyltin(IV) vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. At high doses, Allenyltributyltin(IV) has been associated with toxic and adverse effects, including cellular toxicity, disruption of metabolic processes, and alterations in gene expression . These findings highlight the importance of dosage optimization in experimental studies involving Allenyltributyltin(IV).
Metabolic Pathways
Allenyltributyltin(IV) is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s allylation reactions, catalyzed by chiral Lewis acids and ytterbium(III) trifluoromethanesulfonate, play a crucial role in the formation of homoallylic alcohols . These intermediates are further metabolized through enzymatic processes, contributing to the overall metabolic flux. Additionally, Allenyltributyltin(IV) can influence metabolite levels by modulating enzyme activity and gene expression related to metabolic pathways .
Transport and Distribution
The transport and distribution of Allenyltributyltin(IV) within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with cellular transport mechanisms. Studies have shown that Allenyltributyltin(IV) can be transported across cell membranes and distributed to various cellular compartments, including the cytoplasm and organelles . These transport processes are essential for the compound’s biochemical activity and its effects on cellular function.
Subcellular Localization
Allenyltributyltin(IV) exhibits specific subcellular localization, which can impact its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. For example, Allenyltributyltin(IV) may localize to the endoplasmic reticulum, mitochondria, or other organelles, where it interacts with enzymes and proteins involved in biochemical reactions . This subcellular localization is crucial for the compound’s role in modulating cellular processes and metabolic pathways.
Méthodes De Préparation
The synthesis of Allenyltributyltin(IV) is not directly described in the provided sources. related compounds such as 1-allenyltriazenes can be synthesized through base-induced isomerization of 1-alkynyltriazenes, which are accessible by reacting alkynyl Grignard reagents with lithium amides and nitrous oxide. These methods could potentially be adapted for the production of Allenyltributyltin(IV).
Analyse Des Réactions Chimiques
Allenyltributyltin(IV) is primarily used in the stereoselective propargylation of glycals. This reaction proceeds via a Ferrier type reaction, which is a nucleophilic substitution reaction involving alcohols and unsaturated compounds. The stereoselectivity of this reaction is significant, as it allows for precise control over the configuration of the newly formed chiral centers, which is essential in the synthesis of complex molecules, particularly those of biological relevance.
Comparaison Avec Des Composés Similaires
Allenyltributyltin(IV) can be compared with other similar compounds such as Tributyltin chloride and Tributyltin hydride . While these compounds share the tributyltin moiety, Allenyltributyltin(IV) is unique due to the presence of the allenyl group, which allows for the stereoselective introduction of propargyl groups into various substrates. This unique feature makes Allenyltributyltin(IV) particularly valuable in the synthesis of complex molecules, especially those of biological relevance.
Propriétés
InChI |
InChI=1S/3C4H9.C3H3.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;1H,2H2; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHMAFPUBBWUIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369317 | |
| Record name | Allenyltributyltin(IV) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53915-69-8 | |
| Record name | Tributyl-1,2-propadien-1-ylstannane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53915-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allenyltributyltin(IV) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Stannane, tributyl-1,2-propadien-1-yl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Allenyltributyltin(IV) in the reaction with glycals, and what is the stereochemical outcome?
A1: Allenyltributyltin(IV) acts as a nucleophilic propargylating reagent in its reaction with glycals. [, ] This reaction proceeds through a Ferrier-type mechanism, involving the activation of the glycal by a Lewis acid. The allenyltributyltin(IV) then attacks the activated glycal, leading to the formation of a new carbon-carbon bond and the introduction of a propargyl group. Importantly, this reaction exhibits high stereoselectivity, favoring the formation of α-propargylated glycals. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 1-[5-[(pyridine-4-carbonylhydrazinylidene)methyl]-1,3-thiazol-2-yl]piperidine-4-carboxylate](/img/structure/B1299737.png)

![2-[(E)-2-(2-bromophenyl)hydrazono]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile](/img/structure/B1299758.png)
![2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol](/img/structure/B1299762.png)








![[4-[4-(2-Cyano-3-methoxy-3-oxoprop-1-enyl)pyrimidin-2-yl]phenyl] thiophene-2-carboxylate](/img/structure/B1299781.png)

